4-氨基-5-氯-2-甲氧基苯甲醛

描述

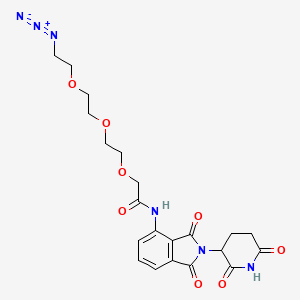

Molecular Structure Analysis

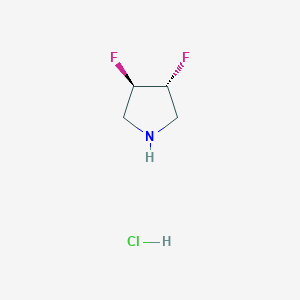

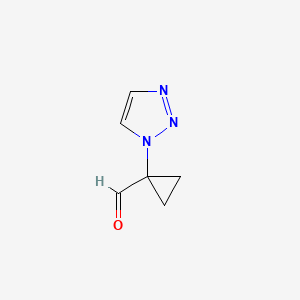

The molecular formula of ACMB is C8H8ClNO2. The InChI code is 1S/C8H8ClNO2/c1-12-8-3-7 (10)6 (9)2-5 (8)4-11/h2-4H,10H2,1H3 .Physical And Chemical Properties Analysis

ACMB has a molecular weight of 185.61 g/mol . It is a light yellow to brown powder or crystals . The exact mass and monoisotopic mass are 185.0243562 g/mol . It has a topological polar surface area of 52.3 Ų .科学研究应用

抗菌活性

4-氨基-5-氯-2-甲氧基苯甲醛衍生物已被研究其潜在的抗菌特性。例如,源自苯并噻唑和类似化合物的席夫碱已针对大肠杆菌、金黄色葡萄球菌和铜绿假单胞菌等致病菌株进行了评估。这些化合物充当三齿配体,并与金属离子形成八面体配合物,从而提高其抗菌功效 (Chohan, Scozzafava, & Supuran, 2003)。

固相肽合成

4-甲氧基苯甲醛骨架连接树脂已被开发用于肽的固相合成。这些连接体在肽合成中常用的保护基团的裂解过程中是稳定的,这使得它们在制备复杂的肽结构中很有用 (Gu & Silverman, 2003)。

抗氧化活性

4-甲氧基苯甲醛的卤代衍生物已被合成并评估其抗氧化特性。这些衍生物的合成涉及香草醛的氯化和溴化等反应。它们的抗氧化活性已得到测试,并与 BHT 等对照物质进行比较 (Rijal, Haryadi, & Anwar, 2022)。

三唑衍生物的合成

4-氨基-5-氯-2-甲氧基苯甲醛已用于合成各种三唑衍生物,然后筛选其抗菌活性。其中一些衍生物对测试微生物表现出良好或中等活性 (Bektaş et al., 2007)。

席夫碱的合成和表征

席夫碱已使用诸如 4-甲氧基苯甲醛的化合物合成,并使用光谱学和晶体学进行表征。这些研究有助于理解这些席夫碱的分子结构和在各个领域的潜在应用 (Tabatabaee et al., 2006)。

溶解度和活度系数研究

卤代苯甲醛在不同温度下在水中的溶解度和无限稀释活度系数的研究为理解这些化合物的物理化学性质提供了有价值的数据,这对于它们在各个科学领域的应用至关重要 (Larachi et al., 2000)。

铜(I)配合物的合成

铜(I)配合物已使用源自 4-甲氧基苯甲醛的席夫碱合成。这些配合物通过各种光谱技术和 X 射线衍射研究进行表征,从而深入了解其在催化或材料科学中的潜在应用 (Ghassemzadeh et al., 2005)。

安全和危害

ACMB is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

属性

IUPAC Name |

4-amino-5-chloro-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPLOCDKNDMVOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,5-trimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596648.png)

![1-[(Methylethyl)benzylamino]-3-naphthyloxypropan-2-ol](/img/structure/B2596659.png)

![6-isobutyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2596661.png)

![4-[2-[[2-[[4-(1,3-Benzodioxol-5-yl)-2-thiazolyl]amino]-2-oxoethyl]thio]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2596667.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2596668.png)

![N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide](/img/structure/B2596669.png)